molecular formula C23H18ClN3O B11569384 8-(4-chlorophenyl)-2-methyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one

8-(4-chlorophenyl)-2-methyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one

Cat. No.: B11569384
M. Wt: 387.9 g/mol
InChI Key: GVJAPXUAFPNMJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(4-chlorophenyl)-2-methyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties . This compound, with its unique structure, has garnered interest in medicinal chemistry for its potential therapeutic applications.

Preparation Methods

The synthesis of 8-(4-chlorophenyl)-2-methyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under specific conditions. For instance, the reaction may involve the use of a chlorinated aromatic compound, followed by cyclization with a pyrazole derivative under acidic or basic conditions . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency and efficiency.

Chemical Reactions Analysis

8-(4-chlorophenyl)-2-methyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 8-(4-chlorophenyl)-2-methyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical cellular pathways, resulting in the desired therapeutic effects, such as the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar compounds to 8-(4-chlorophenyl)-2-methyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one include other quinazoline derivatives like:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which differentiate it from other quinazoline derivatives.

Properties

IUPAC Name

8-(4-chlorophenyl)-2-methyl-3-phenyl-8,9-dihydro-7H-pyrazolo[1,5-a]quinazolin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN3O/c1-14-22(16-5-3-2-4-6-16)23-25-13-19-20(27(23)26-14)11-17(12-21(19)28)15-7-9-18(24)10-8-15/h2-10,13,17H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVJAPXUAFPNMJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C3=C(C=NC2=C1C4=CC=CC=C4)C(=O)CC(C3)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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